molecular formula C7H17NO2 B13272901 2-[(1-Methoxypropan-2-yl)amino]propan-1-ol

2-[(1-Methoxypropan-2-yl)amino]propan-1-ol

Cat. No.: B13272901
M. Wt: 147.22 g/mol
InChI Key: LDYDPLGMSVAHOK-UHFFFAOYSA-N
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Description

2-[(1-Methoxypropan-2-yl)amino]propan-1-ol is an organic compound with a molecular formula of C7H17NO2 It is a derivative of propanol and contains both an amino group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methoxypropan-2-yl)amino]propan-1-ol typically involves the reaction of 1-methoxypropan-2-amine with propylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{1-Methoxypropan-2-amine} + \text{Propylene oxide} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methoxypropan-2-yl)amino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

2-[(1-Methoxypropan-2-yl)amino]propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of various chemical products, including solvents and surfactants.

Mechanism of Action

The mechanism of action of 2-[(1-Methoxypropan-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-2-methylpropan-2-ol: This compound is structurally similar but lacks the methoxy group.

    2-Amino-2-methylpropan-1-ol: Another similar compound with a different substitution pattern on the propanol backbone.

    1-Amino-3-methoxypropan-2-ol: Similar in structure but with the amino and methoxy groups on different carbon atoms.

Uniqueness

2-[(1-Methoxypropan-2-yl)amino]propan-1-ol is unique due to the presence of both an amino group and a methoxy group on the same carbon chain. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

2-(1-methoxypropan-2-ylamino)propan-1-ol

InChI

InChI=1S/C7H17NO2/c1-6(4-9)8-7(2)5-10-3/h6-9H,4-5H2,1-3H3

InChI Key

LDYDPLGMSVAHOK-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC(C)COC

Origin of Product

United States

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